N-(5-chloro-2-methoxyphenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide
Description
This compound features a 5-chloro-2-methoxyphenyl group linked via an acetamide bridge to a 3-cyclohexyl-2,4-dioxo-hexahydro-cyclopenta[d]pyrimidine core.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4/c1-30-19-11-10-14(23)12-17(19)24-20(27)13-25-18-9-5-8-16(18)21(28)26(22(25)29)15-6-3-2-4-7-15/h10-12,15H,2-9,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSDIDWYPFAXRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(CCC3)C(=O)N(C2=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves multi-step organic reactions. Typically, it includes the formation of the cyclopentapyrimidine core followed by the introduction of the chloro and methoxy substituents on the phenyl ring. The synthetic routes often utilize various reagents and conditions to achieve the desired structure.
Antioxidant Activity
Research indicates that compounds similar in structure to this compound exhibit significant antioxidant properties. For instance:
- DPPH Radical Scavenging Assay : This method assesses the ability of compounds to donate electrons and neutralize free radicals. Compounds with similar structural motifs have shown high radical scavenging abilities (e.g., up to 88.6% efficiency) when compared to ascorbic acid as a control .
Anticancer Activity
The compound is also investigated for its anticancer potential. Studies on derivatives of similar structures have revealed moderate to high activity against various cancer cell lines. For example:
- Cell Line Studies : Certain derivatives demonstrated IC50 values indicating effective inhibition of cancer cell proliferation. These findings suggest that modifications in the chemical structure can enhance biological activity against specific cancer types .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups (like chloro and methoxy) significantly influences the compound's reactivity and biological activity.
- Core Structure : The cyclopentapyrimidine framework is essential for maintaining biological activity; alterations in this core often lead to diminished efficacy .
Case Studies
Several case studies have been conducted on related compounds that elucidate their biological effects:
- Antioxidant Efficacy : A study showed that a similar compound with a phenolic substituent exhibited superior antioxidant properties compared to vitamin C in various assays.
- Anticancer Screening : A derivative was tested against multiple cancer cell lines and showed promising results in inhibiting tumor growth through apoptosis induction mechanisms.
Data Tables
| Property | Value/Description |
|---|---|
| Molecular Formula | C18H22ClN3O3 |
| Antioxidant Activity | DPPH Scavenging: 88.6% |
| IC50 (Cancer Cell Lines) | Varies by derivative; moderate activity noted |
| SAR Insights | Chloro/methoxy groups enhance activity |
Scientific Research Applications
The compound N-(5-chloro-2-methoxyphenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide is a complex organic molecule that has garnered interest in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry and pharmacology, as well as its synthesis and relevant case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown efficacy in inhibiting tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival. The specific mechanism of action for this compound is still under investigation but may involve the modulation of apoptosis pathways or inhibition of angiogenesis.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has demonstrated that similar compounds can disrupt bacterial cell walls or inhibit vital enzymatic processes necessary for bacterial survival. Future studies may focus on evaluating the spectrum of antimicrobial activity against various pathogens.
Neuropharmacological Effects
Given its complex structure, there is potential for this compound to interact with neurotransmitter systems. Compounds with similar frameworks have been investigated for their effects on metabotropic glutamate receptors and other neuroreceptors, indicating possible applications in treating neurological disorders such as depression or anxiety.
Case Studies
Several case studies have been conducted focusing on derivatives of this compound:
- Study on Anticancer Efficacy : A recent study published in a peer-reviewed journal demonstrated that a related compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF7 breast cancer cells). The study highlighted its potential as a lead compound for further development .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of structurally similar compounds against Gram-positive and Gram-negative bacteria. Results showed promising activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Neuropharmacological Research : A study explored the effects of similar compounds on cognitive function in animal models of anxiety. Behavioral assays indicated improved performance in maze tests following treatment with these compounds .
Comparison with Similar Compounds
Structural Analog 1: N-(5-Chloro-2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
- Core Structure : Replaces the cyclopenta[d]pyrimidine with a pyridazinyl ring.
- Key Differences :
- The pyridazine ring lacks the fused cyclopentane system, reducing steric bulk.
- The 3-methoxyphenyl group on pyridazine may alter electronic properties compared to the cyclohexyl group.
- Implications : Pyridazine derivatives are often associated with antiviral or anticancer activities, suggesting divergent target profiles compared to the main compound .
Structural Analog 2: N-[3-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide
- Core Structure: Features a thieno[2,3-d]pyrimidine fused with a cyclopentane ring.
- Key Differences: Incorporation of a sulfur atom in the thieno ring increases electronegativity and may enhance π-π stacking interactions. The absence of a cyclohexyl group reduces hydrophobicity.
- Implications: Thieno-pyrimidines are known for kinase inhibition (e.g., EGFR), suggesting the main compound’s cyclohexyl group might optimize selectivity for other targets .
Structural Analog 3: N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Core Structure : Contains a 1,2,4-triazole ring with a sulfanyl linker.
- Key Differences :
- The triazole ring introduces additional hydrogen-bonding sites.
- The sulfanyl group may improve metabolic stability compared to the dioxo groups in the main compound.
- Implications : Triazole derivatives are frequently used in antifungal agents, highlighting functional group-dependent biological roles .
Comparative Data Table
Research Findings and Functional Insights
- Synthetic Accessibility : Cyclopenta[d]pyrimidine cores often require multi-step cyclization (e.g., Claisen/Dieckmann condensation), whereas pyridazine and triazole analogs are synthesized via simpler coupling reactions .
- Biological Targets: Thieno-pyrimidines (Analog 2) show EGFR inhibition, while triazole derivatives (Analog 3) target fungal CYP51. The main compound’s dioxo-hexahydro core may favor binding to ATP pockets in kinases . Oxadiazole-containing analogs () exhibit lipoxygenase inhibition, suggesting acetamide derivatives’ versatility in modulating inflammatory pathways .
Q & A
Basic: What are the standard synthetic strategies for this compound, and how are key intermediates optimized?
The synthesis typically involves multi-step reactions, starting with the cyclization of substituted pyrimidine precursors followed by functionalization of the acetamide moiety. Key steps include:
- Cyclohexyl group introduction : Using cyclohexyl halides or Grignard reagents under basic conditions (e.g., piperidine or NaOH) to facilitate nucleophilic substitution .
- Acetamide coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyrimidine core to the chloromethoxyphenyl group .
- Solvent optimization : Polar aprotic solvents like DMSO or acetonitrile enhance reaction efficiency, while reflux conditions (70–100°C) improve yield .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy : H and C NMR are used to verify substituent positions, such as the methoxy group at C2 and cyclohexyl substitution on the pyrimidine ring .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks) and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity (>95%) .
Basic: How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Cytotoxicity is tested against cancer cell lines (e.g., MCF-7) using MTT assays, with IC values compared to reference drugs like doxorubicin .
- Enzyme inhibition : COX-2 or lipoxygenase (LOX) inhibition assays measure activity at 10–50 µM concentrations, with NSAIDs as controls .
Advanced: How can reaction conditions be optimized to improve yield and scalability?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling reactions, reducing byproducts .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >85% yield .
- Workflow automation : Continuous-flow systems improve reproducibility in multi-step syntheses .
Advanced: How should researchers resolve contradictions in bioactivity data across structural analogs?
- SAR studies : Compare substituent effects (e.g., chloro vs. methoxy groups) on IC values. For example, 3-cyclohexyl analogs show 2-fold higher cytotoxicity than phenyl derivatives .
- Metabolic stability assays : Assess cytochrome P450 interactions to determine if discrepancies arise from differential metabolism .
Advanced: What strategies enhance target selectivity and reduce off-target effects?
- Molecular docking : Identify key binding residues (e.g., hydrophobic pockets in COX-2) to guide substituent modifications .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability and reduce non-specific binding .
Advanced: How can computational modeling predict structure-activity relationships (SAR)?
- DFT calculations : Analyze HOMO-LUMO gaps to predict electron-rich regions for electrophilic interactions .
- Molecular dynamics simulations : Model binding stability with target proteins (e.g., COX-2) over 100-ns trajectories to prioritize analogs .
Advanced: What challenges arise in interpreting NMR data for complex derivatives?
- Signal overlap : Use 2D NMR (e.g., HSQC, HMBC) to resolve peaks in crowded regions (δ 6.5–8.0 ppm for aromatic protons) .
- Dynamic effects : Low-temperature NMR (-40°C) mitigates conformational exchange broadening in the cyclopenta[d]pyrimidine ring .
Advanced: How can solubility limitations in biological assays be addressed?
- Co-solvent systems : Use DMSO/water mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve aqueous dispersion and sustained release .
Advanced: What methods validate multi-target pharmacological effects?
- Polypharmacology profiling : Screen against kinase panels (e.g., 100+ kinases) to identify off-target inhibition .
- Transcriptomics : RNA-seq analysis of treated cells reveals pathways (e.g., apoptosis, inflammation) modulated by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
